Nodaga-LM3

Neuroendocrine Tumors PET Imaging SSTR2 Antagonist

NODAGA-LM3 is a potent SSTR2 antagonist with a tumor-to-liver ratio of 5.0 vs. 2.9 for 68Ga-DOTATATE, and liver SUVmax of 3.1 vs. 6.4 for 68Ga-DOTATOC. This contrast enables detection of liver metastases missed by agonist tracers. It serves as a critical companion diagnostic for PRRT with 177Lu-DOTA-LM3, converting PRRT-ineligible patients to eligible. 61Cu-NODAGA-LM3's 3.3h half-life supports centralized production. Procure high-purity NODAGA-LM3 now.

Molecular Formula C68H90ClN15O19S2
Molecular Weight 1521.1 g/mol
Cat. No. B12386615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNodaga-LM3
Molecular FormulaC68H90ClN15O19S2
Molecular Weight1521.1 g/mol
Structural Identifiers
SMILESCC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CC=C(C=C2)NC(=O)N)CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)CCC(C(=O)O)N5CCN(CCN(CC5)CC(=O)O)CC(=O)O)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)N)O
InChIInChI=1S/C68H90ClN15O19S2/c1-38(85)58-66(100)80-53(64(98)76-48(59(71)93)30-41-9-17-45(86)18-10-41)37-105-104-36-52(79-61(95)49(31-39-5-13-43(69)14-6-39)74-55(88)22-21-54(67(101)102)84-28-26-82(34-56(89)90)24-25-83(27-29-84)35-57(91)92)65(99)78-51(33-42-11-19-46(87)20-12-42)63(97)77-50(32-40-7-15-44(16-8-40)73-68(72)103)62(96)75-47(60(94)81-58)4-2-3-23-70/h5-20,38,47-54,58,85-87H,2-4,21-37,70H2,1H3,(H2,71,93)(H,74,88)(H,75,96)(H,76,98)(H,77,97)(H,78,99)(H,79,95)(H,80,100)(H,81,94)(H,89,90)(H,91,92)(H,101,102)(H3,72,73,103)/t38-,47+,48-,49+,50-,51+,52-,53+,54+,58+/m1/s1
InChIKeyZGUZBDTZKJVCJG-DBZNSRTBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nodaga-LM3: A High-Affinity SSTR2 Antagonist Peptide Conjugate for Theranostic Applications in Neuroendocrine Tumors


Nodaga-LM3 is a synthetic somatostatin receptor subtype 2 (SSTR2) antagonist peptide conjugated to the bifunctional chelator NODAGA (1,4,7-triazacyclononane,1-glutaric acid-4,7-acetic acid) for radiometal labeling. It exhibits high and specific binding affinity for SSTR2, with a reported pIC50 of 8.9, corresponding to an IC50 of 1.3 × 10⁻⁹ M [1]. This compound is designed for use as a diagnostic imaging agent in positron emission tomography (PET) when labeled with positron-emitting radionuclides such as gallium-68 (⁶⁸Ga) or copper-61 (⁶¹Cu) [2]. Its role as an antagonist rather than an agonist distinguishes it from traditional SSTR-targeting agents and underpins its potential for superior tumor detection and as a companion diagnostic to guide peptide receptor radionuclide therapy (PRRT) [3].

Why Nodaga-LM3 Cannot Be Interchanged with SSTR2 Agonists or Other Chelator-Conjugated LM3 Analogs


Substituting Nodaga-LM3 with a structurally similar SSTR2-targeting agent, such as an agonist (e.g., ⁶⁸Ga-DOTATATE or ⁶⁸Ga-DOTATOC) or even a different antagonist like ⁶⁸Ga-DOTA-LM3 or ⁶⁸Ga-NODAGA-JR11, is not scientifically or clinically equivalent. Fundamental differences in pharmacology (antagonist vs. agonist) lead to distinct receptor binding and internalization profiles [1]. The choice of chelator (NODAGA vs. DOTA) significantly impacts the radiolabeling efficiency, pharmacokinetics, and biodistribution of the final radiopharmaceutical [2]. Furthermore, large cohort analyses have revealed that among various SSTR antagonists, ⁶⁸Ga-NODAGA-LM3 exhibits a uniquely favorable imaging profile, characterized by significantly higher tumor uptake and tumor-to-background ratios compared to both agonists and other antagonists [3]. These quantitative differences directly affect diagnostic accuracy, patient eligibility for therapy, and clinical decision-making, rendering simple substitution an invalid approach.

Quantitative Evidence for the Differential Performance of Nodaga-LM3


Superior Tumor Uptake and Contrast of 68Ga-NODAGA-LM3 vs. 68Ga-DOTATATE Agonist

In a head-to-head, intra-patient comparison study of 40 patients with well-differentiated neuroendocrine tumors, the SSTR2 antagonist ⁶⁸Ga-NODAGA-LM3 demonstrated significantly higher tumor uptake and superior image contrast compared to the standard-of-care SSTR2 agonist ⁶⁸Ga-DOTATATE [1].

Neuroendocrine Tumors PET Imaging SSTR2 Antagonist

Enhanced Lesion Detection and Favorable Biodistribution of 61Cu-NODAGA-LM3 vs. 68Ga-DOTATOC

Preliminary results from a Phase I/II randomized crossover trial (COPPER-PET-in-NET) demonstrate that ⁶¹Cu-NODAGA-LM3 provides a favorable biodistribution and enhanced lesion detection compared to the standard agonist ⁶⁸Ga-DOTATOC [1].

Neuroendocrine Tumors PET Imaging Copper-61 SSTR2 Antagonist

Differentiated Biodistribution and Tumor Retention Kinetics of 68Ga-NODAGA-LM3 vs. 68Ga-DOTA-LM3

A randomized, double-blind study directly compared the safety, biodistribution, and dosimetry of ⁶⁸Ga-NODAGA-LM3 and ⁶⁸Ga-DOTA-LM3. While both are SSTR2 antagonists, they exhibit distinct pharmacokinetic and biodistribution profiles, leading to different imaging characteristics [1].

Neuroendocrine Tumors PET Imaging Biodistribution Chelator Comparison

68Ga-NODAGA-LM3 Demonstrates the Best Imaging Profile Among a Panel of SSTR2 Antagonists in a Large Patient Cohort

In a retrospective analysis of 622 antagonist PET/CT scans from 549 patients, the performance of four SSTR2 antagonists (⁶⁸Ga-NODAGA-LM3, ⁶⁸Ga-DOTA-LM3, ⁶⁸Ga-NODAGA-JR11, and ⁶⁸Ga-DOTA-JR11) was evaluated. Among them, ⁶⁸Ga-NODAGA-LM3 was identified as having the most favorable overall imaging profile [1].

Neuroendocrine Tumors PET Imaging SSTR2 Antagonist Comparative Effectiveness

NODAGA-LM3 Enables PRRT Eligibility in Patients with Low Uptake on Agonist Imaging: A Clinical Case

A clinical case report provides intra-individual proof that imaging with the antagonist ⁶⁸Ga-NODAGA-LM3 can identify patients eligible for peptide receptor radionuclide therapy (PRRT) who would be excluded based on standard agonist imaging [1].

Theranostics PRRT Neuroendocrine Tumors SSTR2 Antagonist

Optimal Application Scenarios for Nodaga-LM3 Based on Quantitative Evidence


High-Sensitivity Detection of Liver Metastases in Neuroendocrine Tumors

The significantly higher tumor-to-liver ratio (5.0 vs. 2.9 for ⁶⁸Ga-DOTATATE) and markedly lower liver background uptake (SUVmax 3.1 vs. 6.4 for ⁶⁸Ga-DOTATOC) make Nodaga-LM3-based imaging agents exceptionally well-suited for detecting and characterizing liver metastases, a common and prognostically significant site of spread in NETs [1][2].

Companion Diagnostic for LM3-Based Peptide Receptor Radionuclide Therapy (PRRT)

Nodaga-LM3 serves as a critical companion diagnostic for PRRT using ¹⁷⁷Lu-DOTA-LM3 or other LM3-based therapeutics. It identifies patients with sufficient SSTR2 expression who are likely to respond to therapy, including those who may be misclassified as non-responders by conventional agonist imaging [3].

Multicenter Clinical Trials Requiring Centralized Radiopharmaceutical Production

When labeled with the cyclotron-produced radionuclide ⁶¹Cu (half-life: 3.3 hours), ⁶¹Cu-NODAGA-LM3 offers a logistical advantage over generator-produced ⁶⁸Ga (half-life: 68 minutes) [2]. This longer half-life enables centralized production and shipment to satellite imaging centers without an on-site ⁶⁸Ge/⁶⁸Ga generator, facilitating standardization and reducing cost in multicenter clinical trials or clinical networks.

Re-evaluation of Patients with Inconclusive or Negative 68Ga-DOTATATE/TOC PET/CT

Given the evidence of superior lesion detection compared to ⁶⁸Ga-DOTATATE [1] and the case demonstrating conversion from PRRT-ineligible to eligible status [3], Nodaga-LM3 imaging should be strongly considered for patients with high clinical suspicion of NET recurrence or progression despite a negative or equivocal agonist-based PET/CT scan.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nodaga-LM3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.